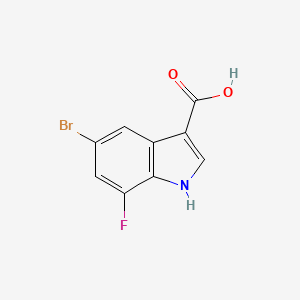

5-Bromo-7-fluoroindole-3-carboxylic Acid

Description

Crystallographic Analysis of Halogen-Substituted Indole Derivatives

The crystal structure of 5-bromo-7-fluoroindole-3-carboxylic acid is influenced by the interplay of halogen substituents and hydrogen-bonding motifs. Halogen-substituted indoles, such as those reported in related compounds, often exhibit planar molecular geometries due to conjugation across the indole ring system. For example, methyl 1-methyl-1H-indole-3-carboxylate adopts a planar configuration with intermolecular C–H⋯O hydrogen bonds stabilizing sheet-like structures in the ab plane. Similarly, 6-bromo-1H-indole-3-carboxylic acid forms inversion dimers via O–H⋯O hydrogen bonds, with additional N–H⋯O interactions connecting these dimers into layers.

In this compound, the bromine atom at position 5 and fluorine at position 7 introduce steric and electronic effects that perturb packing arrangements. The carboxylic acid group at position 3 facilitates dimerization through O–H⋯O hydrogen bonds, while C–H⋯π and halogen (Br⋯F) interactions may contribute to three-dimensional stability. Comparative studies of halogenated indoles reveal that bromine’s polarizability enhances dispersion forces, whereas fluorine’s electronegativity favors directional interactions.

Table 1: Crystallographic Parameters of Halogen-Substituted Indoles

Properties

IUPAC Name |

5-bromo-7-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-4-1-5-6(9(13)14)3-12-8(5)7(11)2-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJBPZDUWFGNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-Bromo-7-fluoroindole-3-carboxylic acid typically involves the following key steps:

- Construction or procurement of a 7-fluoroindole core with a carboxylic acid at the 3-position.

- Selective bromination at the 5-position of the indole ring.

- Purification and characterization of the final product.

The fluorine substituent at position 7 modulates electronic properties and metabolic stability, while the bromine at position 5 provides a handle for further functionalization or biological activity modulation.

Preparation of 7-Fluoroindole-3-carboxylic Acid Core

7-Fluoroindole-3-carboxylic acid derivatives can be synthesized via:

- Cyclization of ortho-fluoro-substituted benzonitriles or benzoic acids with hydrazine derivatives to form the indole or indazole ring system.

- Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions to introduce fluorine at the 7-position on pre-functionalized indole intermediates.

- Hydrolysis of nitrile or ester intermediates to yield the carboxylic acid at the 3-position.

For example, 7-fluoro-1H-indazole-3-carboxylic acid is synthesized by cyclization of 2-fluoro-3-nitrobenzoic acid with hydrazine hydrate, followed by ring closure under reflux conditions.

Bromination at the 5-Position

Selective bromination of the indole ring is a critical step. Literature on related compounds such as 5-bromo-1H-indazole-3-carboxylic acid demonstrates effective bromination protocols:

| Parameter | Details |

|---|---|

| Starting Material | Indole-3-carboxylic acid derivative |

| Brominating Agent | Bromine (Br2) |

| Solvent | Glacial acetic acid |

| Temperature | Initial heating to 120°C, then cooled to 90°C |

| Reaction Time | 16 hours |

| Yield | Approximately 87.5% |

Procedure Summary:

A suspension of indole-3-carboxylic acid in glacial acetic acid is heated to dissolve. Bromine in acetic acid is then added slowly at 90°C, and the reaction mixture is maintained at this temperature for 16 hours to achieve selective bromination at the 5-position.

This method is expected to be adaptable for 7-fluoroindole-3-carboxylic acid to achieve this compound, given the similar electronic environment.

Alternative Synthetic Routes and Considerations

Protection of Indole Nitrogen: Tosyl protection of the indole nitrogen can facilitate regioselective bromination and subsequent functional group transformations, as demonstrated in the synthesis of related 7-fluoroindole derivatives.

Catalytic Carboxylation and Cross-Coupling: For introducing the carboxylic acid group, catalytic carboxylation of halogenated indoles or Suzuki-Miyaura coupling with boronic acid derivatives followed by hydrolysis can be employed.

Regioselectivity Control: The presence of fluorine at position 7 influences the electronic density of the ring, which can affect bromination regioselectivity. Careful control of reaction conditions (temperature, solvent, bromine equivalents) is essential.

Data Table: Summary of Key Reaction Conditions for Preparation

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Synthesis of 7-fluoroindole-3-carboxylic acid | Cyclization of 2-fluoro-3-nitrobenzoic acid + hydrazine hydrate, reflux | Forms fluorinated indole ring with carboxylic acid | Moderate to high |

| Bromination at 5-position | Bromine in glacial acetic acid, 90°C, 16 h | Slow addition of Br2, controlled temp for regioselectivity | ~87.5 (from related indazole) |

| Purification | Recrystallization or column chromatography | Silica gel, ethyl acetate/hexane gradient | Variable, optimized |

Research Findings and Optimization Notes

Regioselectivity: Bromination under acidic conditions (acetic acid) at controlled temperatures favors substitution at the 5-position over other sites due to electronic effects from the fluorine substituent at position 7.

Yield Optimization: Prolonged reaction times and slow addition of bromine improve yield and minimize side reactions. Use of glacial acetic acid as solvent provides a medium that dissolves starting materials and stabilizes intermediates.

Purification: The product can be isolated by crystallization directly from the reaction mixture or purified by column chromatography using non-polar to moderately polar solvent gradients.

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and ¹⁹F NMR to verify fluorine substitution; mass spectrometry to confirm molecular weight; and IR spectroscopy to identify carboxylic acid functional groups.

Summary and Outlook

The preparation of this compound involves a multi-step synthetic approach starting from fluorinated indole carboxylic acid precursors, followed by regioselective bromination under acidic conditions. While direct literature on this exact compound is scarce, established protocols for related fluorinated indole and indazole derivatives provide a reliable foundation for synthesis.

Further optimization can be achieved by exploring:

- Alternative bromination reagents or catalysts for milder conditions.

- Protective group strategies to enhance regioselectivity.

- Scale-up using continuous flow reactors to improve reproducibility and yield.

Chemical Reactions Analysis

5-Bromo-7-fluoroindole-3-carboxylic Acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as biaryl compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

BFICA has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that compounds with halogen substitutions, like BFICA, often exhibit enhanced efficacy compared to their non-halogenated counterparts. This property makes BFICA a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer Activity

Research has highlighted the anticancer potential of BFICA, particularly in targeting specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role in the development of novel anticancer therapies. The dual halogen presence contributes to its increased cytotoxic effects.

Lead Compound in Drug Development

BFICA serves as a lead compound in the synthesis of various analogs aimed at optimizing pharmacological properties for treating neglected tropical diseases, such as human African trypanosomiasis (HAT). Its derivatives have been identified as effective inhibitors of Trypanosoma brucei, the causative agent of HAT, showcasing its potential in drug discovery efforts .

Plant Growth Regulation

Similar to its precursor, indole-3-acetic acid (IAA), BFICA is being explored for its potential as a plant growth regulator. The compound's structural similarities to natural auxins suggest it may influence plant growth processes, making it a candidate for agricultural applications aimed at enhancing crop yields and resistance to environmental stressors.

Herbicidal Activity

Preliminary studies indicate that BFICA may possess herbicidal properties due to its ability to interfere with plant hormone signaling pathways. This could lead to the development of new herbicides that are more effective and environmentally friendly compared to traditional chemical herbicides.

Synthesis and Structural Analysis

The synthesis of BFICA typically involves multi-step organic reactions, including halogenation and carboxylation processes. The following table summarizes typical synthetic routes:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Halogenation | THF, -60°C | 25% |

| 2 | Carboxylation | THF, 0°C | 43% |

| 3 | Purification | Silica Gel | Variable |

These synthetic methods highlight the complexity involved in producing high-purity BFICA suitable for research applications.

Anti-Trypanosomal Activity

A study focused on optimizing BFICA derivatives revealed promising results against T. brucei. The derivatives were evaluated for their potency and pharmacokinetic properties, with some exhibiting favorable profiles for further development as anti-HAT drugs .

Structure-Activity Relationship (SAR) Studies

SAR studies conducted on BFICA analogs have provided insights into how modifications at different positions on the indole ring affect biological activity. This research is crucial for guiding future synthesis efforts aimed at enhancing therapeutic efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoroindole-3-carboxylic Acid involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to various receptors and enzymes, leading to its biological effects. The compound may modulate specific signaling pathways and inhibit or activate certain enzymes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and physicochemical properties of 5-Bromo-7-fluoroindole-3-carboxylic Acid with its analogs:

Key Observations

Halogen Effects: Bromine at position 5 increases molecular weight and lipophilicity compared to non-halogenated indoles. The dual halogenation (Br + F) in this compound may offer synergistic effects in drug design, balancing steric bulk and electronic properties.

Core Heterocycle Differences :

- Indazole derivatives (e.g., 5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid) exhibit distinct reactivity due to their two nitrogen atoms, often leading to stronger hydrogen-bonding interactions compared to indoles .

Biological Activity

5-Bromo-7-fluoroindole-3-carboxylic acid is a halogenated indole derivative recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their ability to interact with multiple biological targets. They exhibit a wide range of activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

These activities stem from their ability to bind to various receptors and enzymes, influencing critical biochemical pathways .

Target Interactions

This compound interacts primarily with:

- Tyrosine Kinases : These enzymes play a vital role in cell signaling pathways. The compound can inhibit these kinases, leading to reduced cell proliferation and survival in cancer cells .

- Receptors : The compound has been shown to bind with high affinity to several receptors involved in neurotransmission and immune responses, potentially modulating their activity .

Cellular Effects

The compound influences cellular processes by modulating:

- Cell Signaling Pathways : It affects pathways critical for cell growth and survival, particularly in cancer cells.

- Gene Expression : Changes in gene expression profiles have been observed upon treatment with this compound, indicating its role in regulating cellular functions .

This compound exhibits significant biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under physiological conditions but may degrade over time |

| Metabolism | Metabolized by cytochrome P450 enzymes, influencing its efficacy |

| Transport Mechanisms | Interacts with transporters that facilitate cellular uptake |

Anticancer Activity

In various studies, this compound has demonstrated promising anticancer properties. For instance:

- In vitro Studies : The compound was tested on several cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the inhibition of tyrosine kinase activity .

- Animal Models : In vivo studies indicated that administration of the compound led to reduced tumor size in xenograft models. Dosage-dependent effects were observed, with lower doses being more effective than higher doses due to reduced toxicity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Bacterial Inhibition : The compound exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MIC) below 0.2 µM reported in some analogues .

- Synergistic Effects : When combined with conventional antibiotics like doxycycline, the compound enhanced their effectiveness against resistant strains, suggesting potential as an adjuvant therapy .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Bromo-7-fluoroindole-3-carboxylic Acid?

- Methodological Answer : Synthesis typically involves sequential halogenation and carboxylation of an indole precursor. For example:

- Bromination/Fluorination : Start with a fluorinated indole derivative (e.g., 5-fluoroindole) and brominate at the 7-position using N-bromosuccinimide (NBS) in acetic acid .

- Carboxylation : Introduce the carboxylic acid group at the 3-position via formylation followed by oxidation (e.g., using KMnO₄ under acidic conditions).

- Key Factors : Solvent polarity (e.g., acetic acid for bromination), temperature control (0–25°C), and stoichiometric ratios (1.2 equivalents of NBS) are critical for regioselectivity and yield optimization .

Q. Which spectroscopic techniques are recommended for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C7, bromine splitting patterns).

- Mass Spectrometry : Validate molecular weight (theoretical: ~259.04 g/mol) via high-resolution MS (HRMS).

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Cross-Validation : Compare experimental data with computed InChI/SMILES descriptors (e.g., InChI=1S/C9H5BrFNO2/...) for consistency .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or chromatographic data during synthesis?

- Methodological Answer :

- Multi-Technique Validation : Combine HPLC purity analysis (>97% by HLC) with -NMR to resolve ambiguities in fluorinated byproduct detection .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts or reaction pathways (e.g., substituent electronic effects) .

- Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to isolate experimental variables causing discrepancies .

Q. What strategies optimize regioselectivity in further functionalization (e.g., coupling reactions) of this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromine and fluorine groups direct electrophilic substitutions to the 4- or 6-positions of the indole ring.

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids (e.g., arylboronic acids from Kanto Reagents) at the bromine site .

- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions during coupling .

Q. How can computational tools aid in designing bioactive derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Screen derivatives (e.g., amides, esters) against target proteins (e.g., kinases) using software like AutoDock.

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with biological activity data from similar indole derivatives .

- Metabolic Stability Prediction : Apply ADMET models (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.